molecular formula C11H13FO4 B13668805 Ethyl 2-fluoro-3,4-dimethoxybenzoate

Ethyl 2-fluoro-3,4-dimethoxybenzoate

Cat. No.: B13668805
M. Wt: 228.22 g/mol
InChI Key: WMRVBBOKSGAWLX-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-3,4-dimethoxybenzoate typically involves the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3,4-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

    Ethyl 3,4-dimethoxybenzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 3,4-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: Ethyl 2-fluoro-3,4-dimethoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 2-fluoro-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3

InChI Key

WMRVBBOKSGAWLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)F

Origin of Product

United States

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